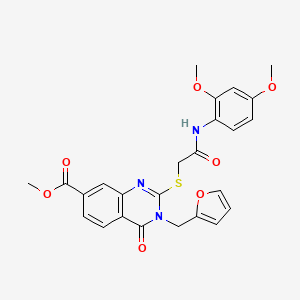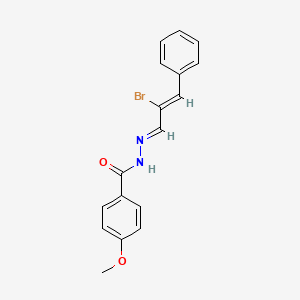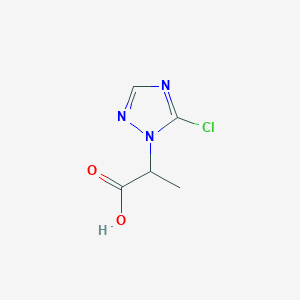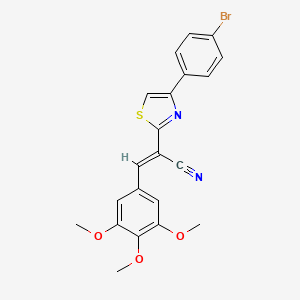
Methyl 2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H23N3O7S and its molecular weight is 509.53. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Acid Cyclization and Heterocyclic Synthesis : Research by Zinchenko et al. (2009) investigated the reaction of compounds with structural elements similar to the given molecule, leading to the synthesis of various heterocyclic compounds. This study highlights the chemical versatility and potential for creating diverse structures from precursors containing dimethoxyphenyl and thioether groups, which are key features of the compound of interest (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Antimicrobial and Anti-inflammatory Properties : Alam et al. (2011) synthesized a series of compounds incorporating quinoline and furan units, showing significant anti-inflammatory and antibacterial properties. These findings suggest that structural features similar to those in the compound of interest may contribute to biological activity, offering a pathway for the development of new therapeutic agents (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).
Quinoline and Quinazoline Derivatives : Studies on the synthesis and functionalization of quinazoline derivatives, as explored by Tominaga, Luo, and Castle (1994), demonstrate the potential of such compounds in creating polyfunctionalized structures. This research area is relevant for designing molecules with specific chemical and biological functions, indicating the broad applicability of the compound's core structure in medicinal chemistry (Tominaga, Luo, & Castle, 1994).
Potential Therapeutic Applications
Anticonvulsant and Antimicrobial Activities : Research on thioxoquinazolinone derivatives, as conducted by Rajasekaran, Rajamanickam, and Darlinquine (2013), revealed promising anticonvulsant and antimicrobial activities. This study underscores the potential of incorporating specific heterocyclic frameworks into compounds for developing new pharmaceuticals (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antitumor Activity : A study by Al-Suwaidan et al. (2016) on quinazolinone analogues demonstrated significant antitumor activities, highlighting the potential of such structures in cancer therapy. These findings suggest that compounds with similar scaffolds might be explored for their anticancer properties, contributing to the development of new therapeutic agents (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
properties
IUPAC Name |
methyl 2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7S/c1-32-16-7-9-19(21(12-16)33-2)26-22(29)14-36-25-27-20-11-15(24(31)34-3)6-8-18(20)23(30)28(25)13-17-5-4-10-35-17/h4-12H,13-14H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRFLQUPGHALAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CC4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2701358.png)
![N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2701359.png)

![[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2701361.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2701362.png)


![3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B2701368.png)

![2-Amino-6-benzyl-4-(3-bromo-4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701370.png)
![(4-ethylphenyl)[7-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2701371.png)
![3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2701374.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2701380.png)